molecular formula C9H15N B14379993 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine CAS No. 89862-83-9

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine

Cat. No.: B14379993
CAS No.: 89862-83-9
M. Wt: 137.22 g/mol
InChI Key: DTVQAXKLPMTGIM-UHFFFAOYSA-N
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Description

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a butenylidene group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with but-3-en-1-ylidene chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The butenylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the butenylidene group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(but-3-en-1-ylidene)heptanoate: Similar in structure but with an ethyl ester group.

    (NE)-N-(but-3-en-1-ylidene)-5-ethyl-2-methylaniline: Contains an aniline moiety with similar butenylidene substitution.

    2-(but-3-en-1-ylidene)butanedioic acid: Similar but with a butanedioic acid group.

Uniqueness

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89862-83-9

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-but-3-enylidene-1-methylpyrrolidine

InChI

InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h3,6H,1,4-5,7-8H2,2H3

InChI Key

DTVQAXKLPMTGIM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=CCC=C

Origin of Product

United States

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